molecular formula C14H10FN3O3S B409951 N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide CAS No. 333741-81-4

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B409951
CAS No.: 333741-81-4
M. Wt: 319.31g/mol
InChI Key: YEFOAQFWSHKKCS-UHFFFAOYSA-N
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Description

N-[(4-Fluoro-3-nitrophenyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a benzamide core linked to a carbamothioyl group substituted with a 4-fluoro-3-nitrophenyl moiety. This compound belongs to a class of thiourea derivatives widely studied for their structural versatility and biological activities, including antiprotozoal, antioxidant, and corrosion inhibition properties .

Properties

IUPAC Name

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-11-7-6-10(8-12(11)18(20)21)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOAQFWSHKKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzoyl Isothiocyanate

Benzoyl chloride reacts with potassium thiocyanate (KSCN) in anhydrous acetone under reflux to produce benzoyl isothiocyanate. The reaction mechanism involves nucleophilic substitution, where the thiocyanate ion displaces chloride. The exothermic reaction requires controlled temperatures (60–70°C) to prevent decomposition.

Reaction Conditions:

ParameterSpecification
SolventAnhydrous acetone
Temperature60–70°C (reflux)
Reaction Time2–3 hours
Yield75–85%

Condensation with 4-Fluoro-3-Nitroaniline

Benzoyl isothiocyanate is then reacted with 4-fluoro-3-nitroaniline in dichloromethane at room temperature. The primary amine attacks the electrophilic carbon of the isothiocyanate, forming a thiourea linkage. The reaction is typically complete within 4–6 hours, yielding the target compound as a crystalline solid.

Key Considerations:

  • Stoichiometry: A 1:1 molar ratio of reactants minimizes side products.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like acetone or tetrahydrofuran (THF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., dichloromethane) improve product isolation but may slow kinetics. Comparative studies indicate acetone optimizes both yield (82%) and reaction time (3 hours).

Temperature and Catalysis

Elevated temperatures (70°C) accelerate the first step but risk thermal degradation. Catalysts such as triethylamine (1–2 mol%) mitigate side reactions by scavenging HCl, improving yields to 88%.

Substrate Purity

4-Fluoro-3-nitroaniline purity critically impacts final product quality. Recrystallization from ethanol (mp 98–100°C) ensures >99% purity, reducing byproducts like N,N'-disubstituted thioureas.

Industrial-Scale Production Methods

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key adaptations include:

Process Intensification:

  • Microreactors: Enable precise temperature control and reduced reaction volumes, achieving 90% yield in 1 hour.

  • Automated Quenching: In-line neutralization of excess reagents minimizes waste.

Purification Techniques:

  • Crystallization: Ethanol/water mixtures (3:1 v/v) recover 85% product with 98% purity.

  • Continuous Chromatography: Simulated moving bed (SMB) systems replace batch columns for high-throughput purification.

Characterization and Analytical Techniques

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Thiocarbonyl (C=S): 1240 cm⁻¹.

  • Amide (C=O): 1670 cm⁻¹.

  • Nitro (NO₂): 1520 cm⁻¹ (asymmetric), 1340 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 9.0 (s, 1H, NH), 8.2–7.5 (m, 8H, aromatic).

  • ¹³C NMR: δ 179.3 (C=S), 166.8 (C=O), 154.1 (C-F).

Physicochemical Properties

PropertyValue
Melting Point165–167°C
Molecular Weight335.8 g/mol
SolubilityDMSO >100 mg/mL

Comparative Analysis with Alternative Preparative Approaches

Alternative Routes

  • One-Pot Synthesis: Combining benzoyl chloride, KSCN, and 4-fluoro-3-nitroaniline in acetone reduces steps but lowers yield (65%) due to competing hydrolysis.

  • Solid-Phase Synthesis: Immobilized benzoyl chloride on resin facilitates reagent recovery but requires specialized equipment.

Economic and Environmental Considerations

  • Cost Efficiency: Batch processing remains economical for small-scale production ($120–150/kg), while flow systems reduce costs by 30% at scale.

  • Green Chemistry: Aqueous workups and solvent recycling (e.g., acetone recovery) align with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: 4-amino-3-fluorophenylcarbamothioylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfonamide derivatives.

Scientific Research Applications

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide has diverse applications in scientific research:

    Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: Its unique structural properties make it a valuable building block in organic synthesis.

    Medicinal Chemistry: It is studied for its potential therapeutic properties and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzoylthiourea derivatives are heavily influenced by substituents on the phenyl rings. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Properties/Activities Reference
N-[(4-Fluoro-3-nitrophenyl)carbamothioyl]benzamide 4-F, 3-NO₂ on phenyl Potential ligand for metal complexes
N-[(3-Chlorophenyl)carbamothioyl]benzamide (T1) 3-Cl on phenyl Corrosion inhibitor (55% efficiency in H₂SO₄)
N-[(4-Chlorophenyl)carbamothioyl]benzamide (T2) 4-Cl on phenyl Corrosion inhibitor (73% efficiency in H₂SO₄)
(4-Bromo-N-(3-nitrophenyl)carbamothioyl)benzamide (BTU-3) 4-Br, 3-NO₂ on phenyl Antiprotozoal (T. cruzi) activity
N-[(4-Nitrophenyl)carbamothioyl]benzamide 4-NO₂ on phenyl Intermediate in pro-drug design
N-[(Pyrimidin-2-yl)carbamothioyl]benzamide Pyrimidine substituent Antiviral (RdRp inhibition)

Key Observations :

  • Substituent Position : Para-substituted derivatives (e.g., T2 with 4-Cl) exhibit higher corrosion inhibition than meta-substituted analogues (e.g., T1 with 3-Cl) due to enhanced electron withdrawal and steric effects .
  • Halogen vs. Nitro Groups : Bromo and nitro substituents (BTU-3) improve antiprotozoal activity compared to fluoro derivatives, likely due to increased lipophilicity and membrane penetration .
  • Heterocyclic Modifications : Pyrimidine or thiophene substituents (e.g., compounds in ) enhance antiviral activity by targeting viral enzymes like RdRp.
Physicochemical and Coordination Properties
  • Ligand Behavior: The cis configuration of the carbamothioyl group in N-[ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide enhances its ability to act as a bidentate ligand for metals like Pd(II) or Pt(II) . The target compound’s 4-F and 3-NO₂ substituents may similarly stabilize metal complexes.
  • Spectroscopic Signatures : IR spectra of benzoylthioureas show characteristic ν(C=O) (~1670 cm⁻¹), ν(C=S) (~1250 cm⁻¹), and ν(N-H) (~3200 cm⁻¹) stretches, consistent across derivatives .

Biological Activity

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H10_{10}F1_{1}N3_{3}O2_{2}S, with a molecular weight of approximately 295.30 g/mol. The compound features a fluorinated nitrophenyl moiety and a carbamothioyl group attached to a benzamide framework. These structural characteristics contribute to its reactivity and biological activity, making it an interesting candidate for further pharmacological studies .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the carbamothioyl linkage. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. The synthetic pathway can be summarized as follows:

  • Formation of the Nitrophenyl Component : The nitro group is introduced onto the phenyl ring through electrophilic substitution.
  • Carbamothioyl Group Attachment : This step involves the reaction of the nitrophenyl derivative with thiourea or its derivatives.
  • Final Benzamide Formation : The final product is obtained by coupling the carbamothioyl compound with an appropriate amine.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Compounds with similar structures often display:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, studies have indicated that compounds containing similar functional groups can modulate enzyme activities or interfere with cellular signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-bromophenyl)carbamothioylbenzamideBromine instead of FluorineAntimicrobialHigher lipophilicity
N-(2-methyl-4-nitrophenyl)carbamothioylbenzamideMethyl substitutionAntifungalEnhanced solubility
N-(3-acetylphenyl)-4-(phenylthio)methylbenzamideAcetyl and thioether groupsAnticancerDifferent functional groups

This table illustrates how variations in substituents can impact biological activity and chemical properties, emphasizing the significance of this compound in medicinal chemistry research .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Antimicrobial Studies : In vitro tests demonstrated that similar benzamide derivatives effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.
  • Cancer Research : A study focusing on a related compound revealed that it induced apoptosis in breast cancer cells through mitochondrial pathways, indicating that modifications to the benzamide structure could enhance anticancer efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.